(5-Methylpyrazine-2,3-diyl)dimethanamine
Description
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
[3-(aminomethyl)-5-methylpyrazin-2-yl]methanamine |
InChI |
InChI=1S/C7H12N4/c1-5-4-10-6(2-8)7(3-9)11-5/h4H,2-3,8-9H2,1H3 |
InChI Key |
UXNABIZWBVGMPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)CN)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyrazine-2,3-diyl)dimethanamine typically involves the reaction of 5-methylpyrazine with formaldehyde and ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for (5-Methylpyrazine-2,3-diyl)dimethanamine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyrazine-2,3-diyl)dimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives, amine derivatives, and substituted pyrazines .
Scientific Research Applications
(5-Methylpyrazine-2,3-diyl)dimethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methylpyrazine-2,3-diyl)dimethanamine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrazine Derivatives with Amino/Alkyl Substituents
- 3,5-Dibromo-6-methylpyrazin-2-amine (): Structure: Pyrazine with bromine (positions 3,5), methyl (position 6), and amine (position 2). Comparison: Bromine’s electron-withdrawing effects contrast with the methyl group’s electron-donating nature in the target compound. Applications: Halogenated pyrazines are intermediates in pharmaceuticals; the target compound’s methanamine groups may favor solubility and receptor binding .
Heterocyclic Dimethanamine Derivatives
- (2R,3R,5S,6S)-(5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-diyl)dimethanamine (): Structure: 1,4-Dioxane ring with dimethoxy, dimethyl, and dimethanamine substituents. However, the dimethanamine groups mirror the target compound’s functionalization, suggesting shared synthetic strategies (e.g., hydrogenation of diazides) .
- (2,5-Dihexyl-1,4-phenylene)dimethanamine (): Structure: Benzene ring with hexyl (positions 2,5) and dimethanamine groups. The hexyl chains enhance hydrophobicity, whereas the target compound’s methyl and amine groups may improve aqueous compatibility .
Extended Conjugation Systems
- 2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine (): Structure: Bicyclic pyrazino-pyridazine system with phenyl and amino substituents. Comparison: Extended conjugation increases UV absorption and electronic delocalization. The target compound’s simpler pyrazine core may offer synthetic accessibility and tunability for drug design .
- Quinoxaline Derivatives (): Structure: Bicyclic quinoxaline with methoxyphenyl-amine substituents. Comparison: Quinoxaline’s fused rings enhance rigidity and fluorescence properties. The target compound’s single-ring system may prioritize metabolic stability in pharmaceutical applications .
Structural and Functional Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
